molecular formula C11H14N2O2 B1526852 3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 1247859-12-6

3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1526852
CAS No.: 1247859-12-6
M. Wt: 206.24 g/mol
InChI Key: JCPSOLIMBKIINH-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a 5-membered lactam ring substituted with an amino group at position 3 and a 2-methoxyphenyl group at position 1. The methoxy group on the aromatic ring and the amino substituent on the lactam ring contribute to its electronic and steric properties, influencing solubility, target binding, and metabolic stability.

Properties

IUPAC Name

3-amino-1-(2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSOLIMBKIINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Halogenation (e.g., bromine at position 3) introduces steric bulk and may enhance crystallographic utility .
    • Fluorine substitution (e.g., 2-fluorophenyl) increases electronegativity, altering electronic distribution and pKa (predicted pKa = 8.05) compared to methoxy .
    • Difluoromethoxy groups improve metabolic stability due to fluorine's resistance to oxidative degradation .

Key Observations:

  • Safety: The absence of hazards in 3-amino-1-hydroxy-pyrrolidin-2-one contrasts with the acute toxicity of 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one , highlighting the impact of substituents on toxicity.
  • Efficacy : Pyrrolidin-2-one derivatives generally exhibit superior safety margins compared to pyrrolidin-2,5-dione analogs, which show lower TD50 values .

Biological Activity

3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a pyrrolidinone derivative notable for its structural features, including an amino group and a methoxy-substituted phenyl ring. This compound has been investigated for various biological activities, particularly in medicinal chemistry contexts. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound's structure enhances its lipophilicity due to the methoxy group at the 2-position of the phenyl ring, which may influence its interactions with biological targets. The five-membered pyrrolidine ring contributes to its reactivity and potential pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Pyrrolidinone derivatives have shown potential as anti-inflammatory agents, modulating inflammatory pathways.
  • Analgesic properties : Some studies suggest that these compounds can alleviate pain through interactions with neurotransmitter systems.
  • Neuroprotective effects : There is evidence that certain derivatives may protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases.
  • Antiviral activities : Pyrrolidinone derivatives have demonstrated activity against various viruses, highlighting their potential in antiviral drug development.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the amino group can act as a nucleophile in electrophilic substitution reactions, potentially interacting with various receptors and enzymes. Interaction studies typically focus on binding affinities to specific targets, which are crucial for understanding pharmacodynamics and pharmacokinetics.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-oneSimilar pyrrolidine structure with para substitutionPotentially different biological activity due to substitution
4-Amino-N-(2-methoxyphenyl)butanamideLonger aliphatic chainDifferent pharmacokinetic properties due to chain length
3-Amino-N-(4-methoxyphenyl)propanamideContains a propanamide moietyMay exhibit distinct receptor interactions compared to pyrrolidines

Case Studies and Research Findings

  • Neuroprotective Activity : A study evaluated various pyrrolidinone derivatives for neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain analogs significantly reduced cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegeneration .
  • Antiviral Screening : In another investigation, derivatives were tested for antiviral activity against several viruses. The findings revealed that some compounds exhibited significant inhibition of viral replication, indicating their potential as antiviral agents .
  • Anti-inflammatory Mechanisms : Research has shown that certain pyrrolidinone derivatives can modulate inflammatory cytokine production in vitro. These compounds demonstrated the ability to inhibit pro-inflammatory pathways, supporting their development as anti-inflammatory drugs .

Preparation Methods

Cyclopropane Ring-Opening and Pyrrolidin-2-one Formation

A highly efficient method involves the use of donor–acceptor cyclopropanes bearing aryl substituents. These cyclopropanes react with anilines or benzylamines in the presence of acetic acid under reflux conditions in toluene, leading to the formation of 1,5-substituted pyrrolidin-2-ones in a one-pot operation. The ester group at the C(3) position is subsequently removed via alkaline saponification and thermolysis to yield the target pyrrolidinone.

Key Reaction Conditions:

Step Reagents/Conditions Outcome
Cyclopropane + Aniline Reflux, 2 equiv. AcOH, toluene Pyrrolidin-2-one intermediate
Ester Removal NaOH aqueous solution, ethanol, RT Dealkoxycarbonylation to target

Yields and Examples:

Compound Starting Cyclopropane Derivative Amine Used Yield (%) Notes
2a Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate p-Anisidine 45 Ivory solid, mp 112–114 °C
2b Styryl-derived cyclopropane Aniline 79 High yield
2c 2-Phenylcyclopropane-1,1-diesters Aniline 47 Confirmed by X-ray crystallography

This method is advantageous due to its one-pot nature and relatively high overall yields (up to ~79%).

Palladium-Catalyzed Cross-Coupling for N-Aryl Pyrrolidinones

Another robust approach involves palladium-catalyzed amination reactions where an aryl halide bearing a methoxy substituent (e.g., 2-methoxyphenyl bromide) is coupled with pyrrolidin-2-one derivatives or their precursors. This method uses ligands such as xantphos and bases like tert-butoxide under nitrogen atmosphere at elevated temperatures (90–110 °C). The reaction mixture is purified by chromatography or preparative HPLC to isolate the desired N-aryl pyrrolidinone.

Typical Reaction Conditions:

Component Quantity/Equiv.
Aryl halide (2-methoxyphenyl bromide) 1.2 equiv.
Pyrrolidin-2-one derivative 1 equiv.
Pd2(dba)3 0.1 equiv.
Xantphos 0.2 equiv.
t-BuONa 2 equiv.
Solvent Toluene
Temperature 90–110 °C
Time 12 h

This method provides a direct route to N-(2-methoxyphenyl) substituted pyrrolidinones with high selectivity and purity.

Multi-Component Condensation and Hydrazone Formation

In some patented processes, aldehyde precursors bearing methoxy-substituted aromatic rings are converted into hydrazones under acidic aqueous conditions (e.g., hydrochloric acid). These hydrazones serve as intermediates for further transformations leading to amino-substituted pyrrolidinones. The process includes acylation steps in the presence of amines to afford acetylamino derivatives, which upon hydrolysis and cyclization yield the target compound.

Process Highlights:

  • Starting from methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride.
  • Reaction with acylating agents and amines.
  • Hydrolysis and cyclization steps.
  • Economical and short synthetic route compared to prior art.

Research Findings and Data Summary

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Donor–Acceptor Cyclopropane Route Cyclopropane + Aniline, AcOH, toluene, NaOH saponification 45–79 One-pot, moderate to high yield Requires ester removal step
Pd-Catalyzed Cross-Coupling Aryl halide, Pd2(dba)3, xantphos, t-BuONa, toluene Not specified Direct N-aryl substitution, high purity Requires expensive catalysts
Hydrazone Intermediate Route Aldehyde, HCl aqueous, acylating agents, amines Not specified Economical, short synthesis Multi-step, requires careful control

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

  • Synthesis Steps :

  • Pyrrolidinone Core Formation : Cyclization of intermediates (e.g., carboxylic acid derivatives) under acidic or basic conditions to form the pyrrolidin-2-one scaffold.
  • Substituent Introduction : The 2-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups) .
  • Amination : Selective introduction of the amino group at the 3-position using reductive amination or protecting-group strategies to ensure regioselectivity .
    • Optimization : Solvent selection (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., Pd-based for coupling reactions) improve yields. Microwave-assisted synthesis may reduce reaction times .

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Spectroscopic Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy proton signals at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~218.25 g/mol for C11_{11}H14_{14}N2_2O2_2) .
    • Crystallography : Single-crystal X-ray diffraction using SHELX software refines bond lengths and angles, ensuring spatial arrangement accuracy .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., IC50_{50} determination).
  • Antimicrobial Activity : Broth microdilution to assess MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How does the 2-methoxy substituent on the phenyl ring influence the compound’s physicochemical and pharmacological properties compared to halogenated analogs?

  • Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, altering binding affinity to hydrophobic enzyme pockets.
  • Lipophilicity : LogP calculations (e.g., using ChemDraw) show higher lipophilicity than fluoro analogs, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than halogens, as shown in microsomal stability assays .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Standardized Assay Conditions : Use uniform cell lines (e.g., ATCC-certified), buffer systems, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays to rule out assay interference .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} = -logIC50_{50}) and assess batch-to-batch compound purity via HPLC .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on substituent interactions with key residues (e.g., hinge regions).
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for substituent effects on activity .

Safety and Handling

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; if exposed, rinse with water for 15 minutes and consult a physician .
  • Storage : Store at -20°C under inert atmosphere (N2_2) to prevent degradation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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